molecular formula C10H8BrIN2S B14903791 4-(2-Bromo-5-methylphenyl)-5-iodothiazol-2-amine

4-(2-Bromo-5-methylphenyl)-5-iodothiazol-2-amine

Cat. No.: B14903791
M. Wt: 395.06 g/mol
InChI Key: JIGZBCNLRSJQER-UHFFFAOYSA-N
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Description

4-(2-Bromo-5-methylphenyl)-5-iodothiazol-2-amine is a heterocyclic compound that contains both bromine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-methylphenyl)-5-iodothiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the bromine and iodine substituents. One common method starts with the reaction of 2-bromo-5-methylphenylamine with a thioamide under acidic conditions to form the thiazole ring. The iodination step can be achieved using iodine or an iodine-containing reagent under oxidative conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to industrial requirements to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-methylphenyl)-5-iodothiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or cyano derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-methylphenyl)-5-iodothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting downstream signaling pathways. This inhibition can lead to changes in cellular processes, such as cell proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromo-5-methylphenyl)-5-iodothiazol-2-amine is unique due to the presence of both bromine and iodine atoms, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications .

Properties

Molecular Formula

C10H8BrIN2S

Molecular Weight

395.06 g/mol

IUPAC Name

4-(2-bromo-5-methylphenyl)-5-iodo-1,3-thiazol-2-amine

InChI

InChI=1S/C10H8BrIN2S/c1-5-2-3-7(11)6(4-5)8-9(12)15-10(13)14-8/h2-4H,1H3,(H2,13,14)

InChI Key

JIGZBCNLRSJQER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)C2=C(SC(=N2)N)I

Origin of Product

United States

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